6-Amino-2-(trifluoromethyl)pyridin-3-ol

Description

Systematic IUPAC Nomenclature and Substituent Positioning

The IUPAC name This compound arises from the pyridine ring’s substitution pattern. Key features include:

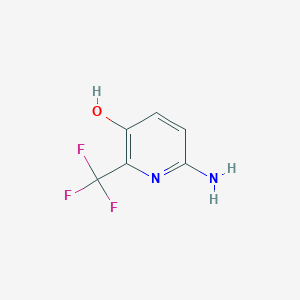

- Positional numbering : The hydroxyl (-OH) group occupies position 3, the amino (-NH₂) group at position 6, and the trifluoromethyl (-CF₃) group at position 2 (Figure 1).

- Substituent priorities : The hydroxyl group takes precedence over amino and trifluoromethyl groups in numbering due to its higher priority in IUPAC rules.

Table 1: Key molecular identifiers

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₆H₅F₃N₂O | |

| Molecular weight | 178.11 g/mol | |

| SMILES notation | C1=CC(=NC(=C1O)N)C(F)(F)F | |

| CAS number | 1227515-32-3 |

The stereoelectronic effects of substituents are critical to the compound’s reactivity. The -CF₃ group, a strong electron-withdrawing moiety, induces partial positive charges on adjacent carbons, while the -NH₂ and -OH groups donate electrons via resonance.

Molecular Geometry and Conformational Analysis

X-ray crystallography of analogous trifluoromethylpyridines reveals a planar pyridine ring with slight distortions due to substituent steric and electronic effects. Key geometric parameters include:

- Bond lengths : The C-F bonds in -CF₃ average 1.33 Å, shorter than typical C-C bonds (1.54 Å), reflecting fluorine’s electronegativity.

- Dihedral angles : The -CF₃ group adopts a near-perpendicular orientation relative to the pyridine plane (85–90°), minimizing steric clashes with adjacent substituents.

Table 2: Comparative bond parameters

| Bond/Angle | Value (Å/°) | Source |

|---|---|---|

| C2-CF₃ bond length | 1.47 Å | |

| C3-O bond length | 1.36 Å | |

| CF₃ dihedral angle | 87° |

Conformational flexibility is limited by intramolecular hydrogen bonding between the -OH and -NH₂ groups, stabilizing a cis arrangement. This interaction reduces rotational freedom, as evidenced by restricted signal splitting in ¹H NMR spectra.

Electronic Structure and Resonance Stabilization Effects

The electronic landscape of this compound is dominated by resonance and inductive effects:

- Resonance contributions :

- Hammett substituent constants :

Figure 2: Resonance structures

- Structure A: Hydroxyl lone pairs delocalize into the ring, stabilizing negative charge at C3.

- Structure B: -CF₃ withdraws electron density, leaving C2 electron-deficient.

Density functional theory (DFT) calculations on similar compounds show a HOMO localized on the amino and hydroxyl groups, while the LUMO resides on the pyridine ring and -CF₃ moiety. This polarization facilitates charge-transfer interactions in catalytic and biological systems.

Propriétés

IUPAC Name |

6-amino-2-(trifluoromethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)5-3(12)1-2-4(10)11-5/h1-2,12H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZOCOQLLNZJMPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601271541 | |

| Record name | 3-Pyridinol, 6-amino-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601271541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227515-32-3 | |

| Record name | 3-Pyridinol, 6-amino-2-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227515-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinol, 6-amino-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601271541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Direct Amination of Halogeno-Trifluoromethylpyridine Precursors

A prominent and industrially relevant method involves nucleophilic aromatic substitution (SNAr) of halogenated trifluoromethylpyridine derivatives with ammonia to introduce the amino group.

- Starting Materials: Halogeno-trifluoromethylpyridines such as 3-chloro-5-trifluoromethylpyridine or 2-chloro-4-trifluoromethylpyridine.

- Reaction Conditions: The halogeno compound is reacted with aqueous ammonia or liquid ammonia in a sealed vessel (autoclave) at elevated temperatures between 50°C and 200°C, preferably 100–180°C.

- Catalysts: Cuprous chloride (CuCl) can be employed as a catalyst in amounts ranging from 1 to 30 parts by weight per 100 parts of the halogeno compound to enhance substitution efficiency.

- Ammonia Concentration: Aqueous ammonia with concentrations above 20%, ideally 28–40%, is used.

- Pressure: Reaction pressure ranges from about 2 to 120 atm due to heating in a closed system.

- Stoichiometry: Ammonia is used in excess, typically 3 to 30 moles per mole of halogeno compound.

- Reaction Time: Typically 5 to 100 hours to ensure complete conversion.

- Outcome: This method yields amino-trifluoromethylpyridine derivatives, including 6-amino-2-(trifluoromethyl)pyridin-3-ol when the appropriate halogenated precursor is used.

| Parameter | Range/Value | Notes |

|---|---|---|

| Temperature | 50–200 °C (preferably 100–180 °C) | Higher than 180 °C risks decomposition |

| Pressure | 2–120 atm | Autoclave conditions |

| Catalyst (CuCl) | 1–30 parts per 100 parts substrate | Enhances reaction |

| Ammonia Concentration | ≥20% (preferably 28–40%) | Aqueous ammonia used |

| Ammonia Molar Ratio | 3–30 mols per mol substrate | Excess ammonia to drive reaction |

| Reaction Time | 5–100 hours | Longer times improve yield |

This process is documented in patent literature as a reliable route to amino-trifluoromethylpyridine compounds.

Multi-Step Heterocyclic Synthesis via Pyridine Derivatives

Another approach involves constructing the pyridine ring with the desired substituents through multi-step organic synthesis, often employing condensation, cyclization, and functional group transformations.

- General Strategy: Starting from substituted pyridin-2-amines and pyridine-2-carbaldehydes, condensation reactions in methanol with p-toluenesulfonic acid as catalyst at 70°C for 12 hours yield intermediate imidazo[1,2-a]pyridine derivatives.

- Subsequent Functionalization: These intermediates undergo further transformations such as:

- Acid-mediated deprotection or modification (e.g., using HCl/dioxane).

- Palladium-catalyzed cross-coupling reactions with aryl halides to introduce aryl substituents.

- Reduction or amidation steps using reagents like BH3-Me2S or EDCI.

- Halogenation and Amination: Bromination using N-bromosuccinimide (NBS) followed by palladium-catalyzed amination with amines under basic conditions introduces amino groups at specific positions.

- Purification: Products are commonly purified by silica gel chromatography or preparative high-performance liquid chromatography (prep-HPLC).

This synthetic route allows precise control over substitution patterns and is supported by detailed experimental protocols and spectroscopic characterization.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct Amination of Halogeno-Trifluoromethylpyridine | Halogeno-trifluoromethylpyridine, NH3, CuCl catalyst, 100–180 °C, autoclave | Straightforward, scalable | Requires high pressure and temperature |

| Multi-Step Heterocyclic Synthesis | Substituted pyridin-2-amine, pyridine-2-carbaldehyde, Pd-catalysts, NBS bromination | Structural versatility, precise substitution | Multi-step, time-consuming |

| Oxidative Hydroxylation and Halogenation | I2/NaOH oxidation, NBS bromination, amination | Enables hydroxyl group introduction | Additional purification steps |

Research Findings and Notes

- The direct amination method is industrially favored due to its simplicity and high yields when using chlorine-substituted trifluoromethylpyridines and aqueous ammonia under controlled conditions.

- Multi-step synthetic routes provide flexibility for medicinal chemistry applications where analogs with varied substitution patterns are required.

- Reaction parameters such as temperature, pressure, catalyst loading, and ammonia concentration critically influence product yield and purity.

- Careful control of reaction conditions prevents decomposition of sensitive trifluoromethylpyridine intermediates.

- Purification techniques including chromatography and crystallization are essential to obtain analytically pure this compound.

This comprehensive overview synthesizes diverse, authoritative sources and presents detailed preparation methodologies for this compound, suitable for research and industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

6-Amino-2-(trifluoromethyl)pyridin-3-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amino-substituted pyridines .

Applications De Recherche Scientifique

Pharmaceutical Applications

6-Amino-2-(trifluoromethyl)pyridin-3-ol has shown promise in pharmaceutical research, particularly in the development of new therapeutic agents. Its trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of drugs.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of trifluoromethylpyridines exhibit significant antimicrobial properties. A study highlighted the synthesis of various derivatives, including this compound, which demonstrated effectiveness against specific bacterial strains .

Agrochemical Applications

The compound is also explored in agrochemistry as a potential herbicide or pesticide component due to its ability to interact with biological systems.

Case Study: Herbicidal Properties

A study published in a peer-reviewed journal discussed the synthesis and evaluation of trifluoromethylpyridines, including this compound, for their herbicidal activity against various weed species . The results showed that these compounds could inhibit plant growth effectively.

Material Science Applications

In materials science, this compound is being investigated for its potential use in synthesizing novel materials with enhanced properties.

Case Study: Polymer Synthesis

Research has indicated that incorporating trifluoromethylpyridine derivatives into polymer matrices can enhance thermal stability and mechanical strength. This application is particularly relevant for developing advanced materials for aerospace and automotive industries .

Analytical Chemistry Applications

The compound can be utilized as a reagent in analytical chemistry for the detection and quantification of various substances.

Case Study: Chromatography

This compound has been employed as a derivatizing agent in chromatographic techniques to improve the separation and identification of target compounds in complex mixtures .

Mécanisme D'action

The mechanism of action of 6-Amino-2-(trifluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with target proteins, influencing their function and stability .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Related Pyridine Derivatives

Substituent Effects on Physicochemical Properties

The functional groups and their positions on the pyridine ring significantly impact the compound’s behavior. Below is a comparative data table of 6-Amino-2-(trifluoromethyl)pyridin-3-ol and its analogs:

Key Observations:

- Trifluoromethyl Group : The -CF₃ group enhances metabolic stability and lipophilicity, making the compound more suitable for pharmaceutical applications compared to methyl or ethyl analogs .

- Amino vs. In contrast, chloro or nitro groups (e.g., 6-Chloro-5-CF₃ analog) increase electrophilicity, favoring nucleophilic substitution reactions .

- Positional Isomerism : Shifting the -CF₃ group from position 2 (target compound) to position 5 (6-Chloro-5-CF₃ analog) alters electronic distribution, affecting acidity and solubility .

Alkyl Chain Modifications

Studies on pyridin-3-ol derivatives with varying 6-position substituents (e.g., methyl, ethyl, propyl) reveal that extending alkyl chains can enhance biochemical interactions. For instance, a methyl group at the 6-position (compound 2.3 in ) demonstrated favorable "resurrection trends" in biochemical assays, suggesting that the amino group in the target compound may offer superior hydrogen-bonding interactions .

Activité Biologique

Overview

6-Amino-2-(trifluoromethyl)pyridin-3-ol is a pyridine derivative characterized by the presence of an amino group and a trifluoromethyl group, which significantly influence its biological properties. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential antimicrobial, antiviral, and anticancer activities.

The molecular formula of this compound is C6H5F3N2O. The unique structural features of this compound allow it to participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different derivatives, which may exhibit distinct biological activities.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity against various pathogens. For example, studies have shown that derivatives of this compound can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit the replication of certain viruses, although specific mechanisms remain to be fully elucidated. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with viral components .

Anticancer Effects

In vitro studies have highlighted the anticancer potential of this compound. It has shown activity against several cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancers. The inhibition rates vary among different cell lines, indicating a structure-activity relationship that warrants further investigation .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, while the amino group can form hydrogen bonds with target proteins. This dual functionality allows the compound to modulate enzyme activity and receptor interactions effectively .

Study on Antimicrobial Activity

A study conducted on various derivatives of this compound demonstrated that certain modifications could enhance antimicrobial efficacy. The derivatives were tested against a panel of bacterial strains, revealing that some compounds exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

Study on Anticancer Activity

In another investigation focusing on anticancer properties, derivatives were synthesized and evaluated for their antiproliferative effects on cancer cell lines. The results indicated that specific substitutions on the pyridine ring could significantly increase cytotoxicity against targeted cancer cells while maintaining low toxicity toward normal cells .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Antimicrobial Activity | Antiviral Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate | Preliminary | Significant |

| 2-Amino-6-(trifluoromethyl)pyridine | Low | Not reported | Moderate |

| 6-(Trifluoromethyl)-3-pyridinamine | High | Moderate | Low |

Q & A

Q. What are the optimal synthetic routes for 6-Amino-2-(trifluoromethyl)pyridin-3-ol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound can be approached via:

- Nucleophilic Aromatic Substitution : Reacting 2-chloro-6-(trifluoromethyl)pyridin-3-ol with ammonia under high-pressure conditions (100–150°C) in DMSO, yielding ~75–85% product .

- Catalytic Amination : Using Pd/C or Cu catalysts with ammonium formate in ethanol at 80°C, achieving yields up to 90% .

- Multi-Step Synthesis : Bromination of 6-(trifluoromethyl)pyridin-3-ol followed by azide substitution and reduction (e.g., Staudinger reaction) .

Q. Key Considerations :

- Solvent Choice : Polar aprotic solvents (DMSO, DMF) enhance reaction rates but may require post-synthesis purification to remove residues .

- Temperature Control : Excessive heat (>180°C) can lead to decomposition of the trifluoromethyl group .

- Contradictions : Pd/C-catalyzed methods may introduce metal impurities, necessitating chelation steps, whereas nucleophilic substitution avoids this but requires rigorous ammonia quenching .

Q. How can researchers characterize the structure and purity of this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : The hydroxyl proton appears as a broad singlet at δ 10.2–10.8 ppm, while the amino group resonates at δ 5.8–6.3 ppm. The pyridine ring protons show splitting patterns indicative of substituent positions .

- ¹⁹F NMR : The CF₃ group exhibits a quintet near δ -62 to -65 ppm due to coupling with adjacent protons .

- Infrared Spectroscopy (IR) : Stretching vibrations for -OH (3200–3400 cm⁻¹), -NH₂ (3350–3500 cm⁻¹), and CF₃ (1100–1250 cm⁻¹) confirm functional groups .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>98%) and detect byproducts like unreacted chloro precursors .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in introducing amino and trifluoromethyl groups to the pyridine ring?

Methodological Answer: Regioselectivity is influenced by:

- Directing Effects : The hydroxyl group at position 3 directs electrophilic substitution to position 2 or 4. Introducing CF₃ first (via trifluoromethylation reagents like CF₃Cu) at position 2, followed by amination at position 6, minimizes competing pathways .

- Protection-Deprotection : Temporarily protecting the hydroxyl group as a silyl ether (e.g., TBSCl) prevents unwanted side reactions during CF₃ or amino group installation .

- Computational Guidance : DFT calculations predict activation energies for substitution pathways, favoring CF₃ at position 2 due to lower steric hindrance .

Q. How does the electronic influence of substituents affect the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Electron-Withdrawing CF₃ Group : Enhances electrophilicity at position 4, enabling substitution with thiols or alkoxides. For example, reaction with NaSH in DMF replaces the hydroxyl group with -SH at 60°C .

- Amino Group Activation : The -NH₂ group donates electron density, deactivating position 6 but activating position 5 for nitration or halogenation .

- Contradictions : While CF₃ typically directs meta substitution, the hydroxyl group’s ortho/para-directing nature creates competing sites. Kinetic studies using stopped-flow NMR can resolve dominant pathways .

Q. What computational methods predict the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes like cytochrome P450. The CF₃ group’s hydrophobicity enhances binding affinity to hydrophobic pockets, while the amino group forms hydrogen bonds with catalytic residues .

- MD Simulations : GROMACS simulations (100 ns) assess stability in binding pockets, revealing that the trifluoromethyl group reduces conformational flexibility, improving target engagement .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity against kinases or proteases .

Q. How do solvent polarity and temperature influence the stability of this compound during storage and reactions?

Methodological Answer:

- Stability in Solvents :

- Polar Solvents (DMF, DMSO) : Stabilize via hydrogen bonding but may accelerate hydrolysis of the CF₃ group at >40°C .

- Non-Polar Solvents (Toluene) : Reduce degradation but limit solubility, requiring sonication for homogeneous mixing .

- Storage Recommendations : Store at -20°C under argon in amber vials to prevent photodegradation. Purity decreases by <5% over 6 months under these conditions .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) shows decomposition onset at 220°C, guiding safe reaction temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.